

ARD-61: A Technical Guide to a Potent Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR). As a bifunctional molecule, ARD-61 simultaneously binds to the AR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the AR. This mechanism of action provides a powerful tool for studying AR signaling and presents a promising therapeutic strategy for AR-dependent malignancies, including certain types of breast and prostate cancer. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to ARD-61.

Chemical Structure and Properties

ARD-61 is a complex small molecule with a molecular formula of C61H71ClN8O7S.[1][2] Its structure incorporates a ligand for the Androgen Receptor, a linker, and a ligand for the VHL E3 ligase.[3]

Physicochemical Properties

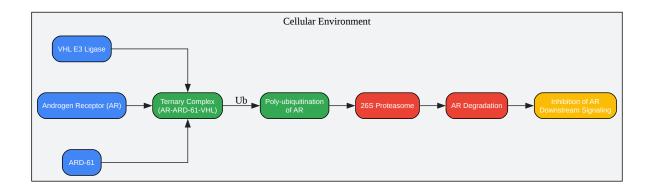


Property	Value	Reference
CAS Number	2316837-08-6	[1][2]
Molecular Formula	C61H71CIN8O7S	[1][2]
Molecular Weight	1095.78 g/mol	[1]
IUPAC Name	(2S,4R)-N-((S)-3-(4-((4- (((1r,3r)-3-(3-chloro-4- cyanophenoxy)-2,2,4,4- tetramethylcyclobutyl)carbamo yl)phenyl)ethynyl)-[1,4'- bipiperidin]-1'-yl)-1-(4-(4- methylthiazol-5-yl)phenyl)-3- oxopropyl)-4-hydroxy-1-((R)-3- methyl-2-(3-methylisoxazol-5- yl)butanoyl)pyrrolidine-2- carboxamide	
Appearance	Solid Powder	
Storage	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. [1]	
Solubility	Soluble in DMSO.	[4]

Mechanism of Action: Targeted AR Degradation

ARD-61 functions as a PROTAC, a class of molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins.[5] The mechanism involves the formation of a ternary complex between ARD-61, the Androgen Receptor, and the VHL E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of the AR, marking it for degradation by the 26S proteasome.[1] This targeted degradation of the AR protein itself, rather than simple inhibition, offers a distinct and potentially more durable therapeutic effect. In addition to AR, ARD-61 has been shown to effectively induce the degradation of the progesterone receptor (PR).[1][6]





Click to download full resolution via product page

Figure 1: Mechanism of action of ARD-61 as a PROTAC degrader.

Biological Activity

ARD-61 demonstrates potent biological activity in various AR-positive cancer cell lines, leading to cell cycle arrest, apoptosis, and inhibition of cell growth.

In Vitro AR Degradation

ARD-61 induces rapid and potent degradation of the AR protein in a concentration-dependent manner.



Cell Line	DC50 (nM)	Treatment Time	Reference
MDA-MB-453	0.44	6 hours	
MCF-7	1.8	6 hours	-
BT-549	2.0	6 hours	_
HCC1428	2.4	6 hours	-
MDA-MB-415	3.0	6 hours	_
T47D (PR degradation)	0.15	24 hours	[1]

Inhibition of Cell Growth

The degradation of AR by **ARD-61** translates to potent inhibition of cell proliferation in AR-positive cancer cell lines.

Cell Line	IC50 (nM)	Treatment Time	Reference
HCC1428	121	7 days	[1]
MDA-MB-453	235	7 days	[1]
MCF-7	39	7 days	[1]
BT-549	147	7 days	[1]
MDA-MB-415	380	7 days	[1]

Induction of Cell Cycle Arrest and Apoptosis

Treatment with **ARD-61** leads to G2/M phase cell cycle arrest in a dose- and time-dependent manner in AR-positive breast cancer cell lines.[1] Furthermore, **ARD-61** is a potent inducer of apoptosis in cell lines with high AR expression, such as MDA-MB-453 and HCC1428.[3] In MDA-MB-453 cells, robust apoptosis is observed at a concentration of 0.5 μ M, and in HCC1428 cells at 0.25 μ M after a 3-day treatment.[3]

Experimental Protocols

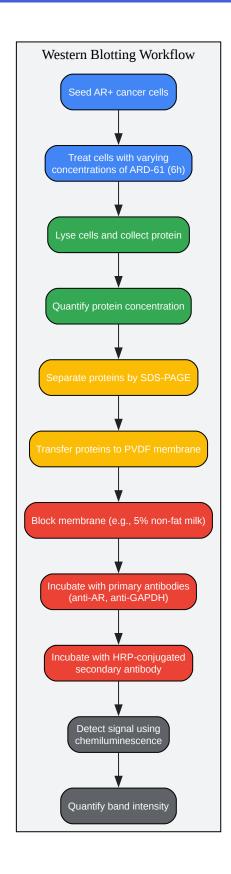


The following are representative protocols for key experiments used to characterize the activity of **ARD-61**.

Western Blotting for AR Degradation

This protocol is used to assess the ability of **ARD-61** to induce the degradation of the Androgen Receptor.





Click to download full resolution via product page

Figure 2: A typical workflow for a Western blotting experiment.



Methodology:

- Cell Culture and Treatment: AR-positive breast cancer cells (e.g., MDA-MB-453, MCF-7) are seeded in appropriate culture plates. After adherence, cells are treated with a range of concentrations of ARD-61 (e.g., 0.01 nM to 1000 nM) for a specified duration (e.g., 6 hours).
- Confirmation of PROTAC Mechanism: To confirm that degradation is mediated by the VHL-proteasome pathway, cells can be pre-treated for 2 hours with an AR antagonist (e.g., ARi-16), a VHL ligand, a neddylation inhibitor (e.g., MLN4924), or a proteasome inhibitor (e.g., MG132) before the addition of ARD-61.[7]
- Protein Extraction and Quantification: Cells are washed with PBS and lysed using a suitable
 lysis buffer. The total protein concentration of the lysates is determined using a standard
 protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE
 and transferred to a PVDF membrane. The membrane is blocked and then incubated with a
 primary antibody specific for the Androgen Receptor. An antibody against a housekeeping
 protein (e.g., GAPDH) is used as a loading control.[7]
- Detection and Analysis: After incubation with a corresponding secondary antibody, the
 protein bands are visualized using a chemiluminescence detection system. Band intensities
 are quantified using densitometry software.

Cell Growth Inhibition Assay

This assay measures the effect of **ARD-61** on the proliferation of cancer cells.

Methodology:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.
- Compound Treatment: The following day, cells are treated with serial dilutions of ARD-61 for an extended period (e.g., 7 days).
- Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the
 Cell Counting Kit-8 (CCK-8). The absorbance is measured at 450 nm using a microplate



reader.

 Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell growth inhibition against the log concentration of ARD-61.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is employed to determine the effects of **ARD-61** on the cell cycle distribution and the induction of apoptosis.

Methodology for Cell Cycle Analysis:

- Cell Treatment: Cells are treated with different concentrations of ARD-61 for various time points (e.g., 72 hours).
- Cell Fixation and Staining: Cells are harvested, washed with PBS, and fixed in cold ethanol.
 The fixed cells are then stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase.
- Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using appropriate software (e.g., FlowJo).[7]

Methodology for Apoptosis Analysis:

- Cell Treatment: Cells are treated with ARD-61 for a specified duration (e.g., 72 hours).
- Cell Staining: Cells are harvested and stained with Annexin V and a viability dye (e.g., propidium iodide) according to the manufacturer's protocol.
- Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.[7]

In Vivo Efficacy

In a xenograft model using MDA-MB-453 cells in mice, **ARD-61** has been shown to effectively inhibit tumor growth, demonstrating its potential for in vivo applications.[1][8]



Conclusion

ARD-61 is a highly effective PROTAC degrader of the Androgen Receptor, exhibiting potent in vitro and in vivo activity against AR-positive cancers. Its mechanism of inducing protein degradation offers a compelling alternative to traditional receptor inhibition. The data presented in this guide underscore the potential of **ARD-61** as a valuable research tool and a promising candidate for further therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. ARD-61 | inhibitor/agonist | Buy ARD-61 from Supplier InvivoChem [invivochem.com]
- 5. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits ARpositive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits ARpositive breast cancer cell growth in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ARD-61: A Technical Guide to a Potent Androgen Receptor PROTAC Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13466726#ard-61-chemical-structure-and-properties]

Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com